Dactylin

Description

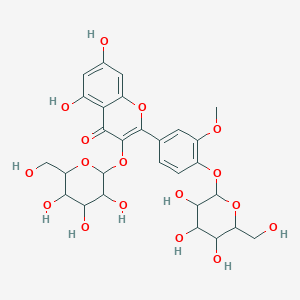

Structure

2D Structure

Properties

CAS No. |

28288-98-4 |

|---|---|

Molecular Formula |

C28H32O17 |

Molecular Weight |

640.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-12(13)42-27-23(38)21(36)18(33)15(7-29)43-27)25-26(20(35)17-11(32)5-10(31)6-14(17)41-25)45-28-24(39)22(37)19(34)16(8-30)44-28/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3 |

InChI Key |

VKVBSQRURLRCHO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

melting_point |

187-189°C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies for Dactylin

Extraction and Initial Fractionation Strategies for Dactylin from Cynodon dactylon Biomass

The initial step in isolating this compound from Cynodon dactylon biomass typically involves extraction using various solvents, followed by fractionation to enrich the target compounds. Common extraction methods include maceration or successive solvent extraction. For instance, dried Cynodon dactylon plant material is often powdered and subjected to extraction using solvents such as ethanol (B145695), methanol (B129727), or hydroalcoholic mixtures scialert.networldwidejournals.comwjpsonline.comscispace.com. An ethanol/water (80/20: V/V) mixture has been employed to extract flavonoid glycosides from Cynodon dactylon scialert.net.

Following crude extraction, initial fractionation strategies are applied to separate compounds based on their polarity. This often involves liquid-liquid partitioning using solvents like n-hexane, ethyl acetate (B1210297), and butanol. For example, crude extracts can be partitioned, yielding fractions such as ethyl acetate and butanol extracts, which are then further processed scialert.netnih.gov. The ethyl acetate extract may contain mono-heterosides and aglycones, while the butanol extract tends to contain poly-heterosides and C-glycosides scialert.net.

The yield of extracts can vary depending on the solvent used. For instance, a study reported a higher yield from the butanolic extract (over 1.6353%) compared to the ethyl acetate extract (0.2599%) for flavonoid glycosides from Cynodon dactylon scialert.net. Another study noted percentage yields of 0.85% for petroleum ether extract, 1.25% for chloroform (B151607) extract, 2.85% for ethanol extract, and 3.65% for water extracts from Cynodon dactylon leaves scispace.com.

Table 1: Common Solvents and Extraction Yields for Cynodon dactylon Extracts

| Extraction Solvent | Percentage Yield (w/w) | Reference |

| Petroleum Ether | 0.85% | scispace.com |

| Chloroform | 1.25% | scispace.com |

| Ethanol | 2.85% | scispace.com |

| Water | 3.65% | scispace.com |

| Butanol (flavonoid glycosides) | >1.6353% | scialert.net |

| Ethyl Acetate (flavonoid glycosides) | 0.2599% | scialert.net |

Advanced Chromatographic Techniques for this compound Purification

Chromatographic techniques are indispensable for the purification of this compound from complex plant extracts, leveraging differences in compound affinities for stationary and mobile phases asymchem.com.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of compounds, including those from Cynodon dactylon extracts. Reverse-phase HPLC (RP-HPLC) is commonly employed, separating components based on their hydrophobicity idtdna.comidtdna.com. For the identification and quantification of major bioactive constituents in Cynodon dactylon hydroalcoholic extracts, RP-HPLC coupled with a Photodiode Array (PDA) detector has been established ajol.infoajol.info.

Typical chromatographic conditions for Cynodon dactylon constituents, such as p-coumaric acid and ferulic acid, involve an RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm) ajol.infoajol.infoscience.govnih.gov. The mobile phase often consists of a gradient system, such as 5% acetic acid and acetonitrile (B52724) ajol.infoajol.infoijpsr.com, or an isocratic system like water:methanol:glacial acetic acid (65:34:1 v/v) nih.gov. The flow rate is typically set around 1.0-1.2 mL/min, with detection at specific UV wavelengths (e.g., 310 nm or 320 nm) ajol.infoajol.infonih.gov. While these parameters are reported for other major constituents, HPLC is a standard purification method for flavonoids like this compound.

Table 2: Representative RP-HPLC Conditions for Cynodon dactylon Constituents

| Parameter | Conditions | Reference |

| Column | RP-C18 (250 mm × 4.6 mm, 5 µm) | ajol.infoajol.infoscience.govnih.gov |

| Mobile Phase (Gradient) | 5% acetic acid (A) and acetonitrile (B) | ajol.infoajol.info |

| Mobile Phase (Isocratic) | Water:methanol:glacial acetic acid (65:34:1 v/v) | nih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | ajol.infonih.gov |

| Detection | PDA detector at 320 nm or UV-visible detector at 310 nm | ajol.infoajol.infonih.gov |

| Retention Times (Example for p-coumaric acid, ferulic acid) | p-coumaric acid: 6.617 min (isocratic), 24.11 min (gradient); Ferulic acid: 31.52 min (gradient) | nih.govresearchgate.net |

Column Chromatography (CC) and Thin-Layer Chromatography (TLC) are fundamental techniques for the isolation and purification of compounds from plant extracts. For Cynodon dactylon, column chromatographic techniques are frequently employed for isolation and purification, often utilizing silica (B1680970) gel as the stationary phase scialert.networldwidejournals.comnih.gov. Solvents such as n-hexane, acetone, ethyl acetate, methanol, and toluene, or mixtures thereof, are used as mobile phases for elution scialert.networldwidejournals.comnih.gov. For instance, silica gel column chromatography has been used to fractionate ethyl acetate and butanol extracts of Cynodon dactylon, employing solvent systems like toluene/ethyl acetate, ethyl acetate/methanol, methanol, and methanol/water scialert.net.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the separation process during column chromatography and for preliminary identification of compounds. TLC plates coated with silica gel (e.g., type 60 F254) are commonly used scialert.netscispace.cominnovareacademics.in. Compounds are visualized using UV light or by spraying with reagents such as vanillin–sulfuric acid scialert.netnih.govmdpi.com. The retention factor (Rf) values are crucial for characterizing compounds and optimizing separation conditions scialert.networldwidejournals.cominnovareacademics.inijpar.com. For example, a solvent system of toluene:ethyl acetate:methanol (7.5:0.5:2 v/v/v) has been identified as effective for the elution of compounds from Cynodon dactylon extracts scialert.net. Various Rf values have been reported for different phytochemical constituents isolated from Cynodon dactylon using ethyl acetate:n-hexane solvent systems worldwidejournals.comworldwidejournals.com.

Table 3: Representative TLC Conditions and Rf Values for Cynodon dactylon Constituents

| Stationary Phase | Mobile Phase | Visualization Method | Representative Rf Values (for C. dactylon constituents) | Reference |

| Silica gel 60 F254 | Toluene:Ethyl Acetate:Methanol (7.5:0.5:2 v/v/v) | UV light, Vanillin-Sulfuric Acid | Varies with compound polarity | scialert.netnih.govmdpi.com |

| Silica gel | Ethyl Acetate:n-hexane (various proportions, e.g., 8:92, 15:85, 20:80) | UV light, Vanillin-Sulfuric Acid | 0.86, 0.58, 0.48, 0.34, 0.26 (for five constituents) | worldwidejournals.comworldwidejournals.com |

| Silica gel 'G' | Toluene:Ethyl Acetate (90:10) | UV 254nm, Iodine vapor, 5% methanolic-sulphuric acid | 0.1, 0.40, 0.45, 0.51, 0.57 (UV); 0.22, 0.40, 0.45, 0.51, 0.57, 0.64 (Iodine/Spray) | innovareacademics.in |

| Silica gel | Chloroform:Methanol:Formic acid (85:10:5 v/v) | - | 0.52 (for p-coumaric acid) | ijpar.com |

Spectroscopic Approaches for this compound Structural Characterization

Spectroscopic techniques are crucial for the definitive structural characterization of isolated compounds, including this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a primary tool for elucidating the chemical structure of natural compounds. For compounds isolated from Cynodon dactylon, NMR spectroscopy is routinely used to confirm their identities nih.govnih.govmdpi.comijpar.comindexcopernicus.combirjand.ac.irnih.gov. Samples are typically dissolved in deuterated solvents such as CDCl3 or deuterated methanol mdpi.comijpar.com.

Researchers utilize 1H NMR to identify proton environments and their coupling patterns, providing insights into the connectivity of hydrogen atoms within the molecule mdpi.comijpar.com. 13C NMR provides information about the carbon skeleton, with distinct signals for each unique carbon atom mdpi.comnih.gov. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are also employed to establish correlations between protons and carbons, confirming the complete structural assignment indexcopernicus.combirjand.ac.ir. For instance, 1H and 13C NMR spectra have been used to confirm the structures of phytol (B49457) derivatives and stigmasterol (B192456) isolated from Cynodon dactylon, showing characteristic chemical shifts mdpi.com.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are vital for determining the molecular weight and fragmentation patterns of this compound, aiding in its structural elucidation. These techniques provide precise molecular mass information and reveal characteristic fragments that help piece together the compound's structure scialert.networldwidejournals.comwjpsonline.comnih.govijpsr.comresearchgate.netmdpi.comijpar.comCurrent time information in BM.nih.govnih.govcusabio.comuni.lucreative-diagnostics.comafjbs.comijpbs.nethmdb.cajapsonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely applied for the analysis of Cynodon dactylon extracts scialert.netwjpsonline.comnih.govijpsr.comresearchgate.netmdpi.comafjbs.comijpbs.netjapsonline.com. GC-MS analysis of ethanolic extracts of Cynodon dactylon has identified numerous phytoconstituents wjpsonline.comafjbs.comijpbs.net. For instance, a Shimadzu QP 2010 Mass Spectrophotometer coupled with a gas chromatograph has been used, employing helium as a carrier gas and an RTx-5 capillary column afjbs.com. LC-MS/MS is particularly useful for non-volatile or thermally labile compounds like flavonoid glycosides scialert.netijpsr.com.

This compound has a molecular formula of C28H32O17 and a molecular weight of 640.5 g/mol nih.govuni.lu. PubChem provides MS-MS data for this compound, with characteristic fragment ions observed in both positive and negative ionization modes nih.gov. For example, in positive mode, prominent peaks include m/z 639.1582, 477.10553, and 315.05124 nih.gov. In negative mode, a precursor m/z of 639.1561 ([M-H]-) has been reported nih.gov.

Table 4: this compound Mass Spectrometry Data (Representative Peaks)

| Ionization Mode | Precursor m/z | Top 3 Fragment Ions (m/z) | Reference |

| Positive | - | 639.1582, 477.10553, 315.05124 | nih.gov |

| Negative | 639.1561 ([M-H]-) | 623.1612, 315.04941, 477.09988 | nih.gov |

UV-Visible Spectrophotometry in this compound Characterization

UV-Visible spectrophotometry is a fundamental analytical technique used to characterize organic compounds by measuring their absorption of ultraviolet and visible light. This absorption occurs when electrons within the molecule are excited from lower-energy molecular orbitals to higher-energy orbitals msu.edu. The resulting spectrum, typically presented as absorbance versus wavelength, provides insights into the electronic structure of the molecule, particularly the presence of conjugated systems and chromophores msu.eduashs.org.

For flavonoid compounds, such as this compound (which is identified as Isorhamnetin 3,4'-diglucoside [PubChem CID: 5901757]), UV-Vis spectra typically exhibit two major absorption bands:

Band I : This band is observed in the 300–400 nm region and is associated with the B-ring absorption (cinnamoyl system) of the flavonoid nucleus.

Band II : This band appears in the 240–280 nm region and is related to the A-ring absorption (benzoyl system) ashs.orgnih.gov.

The precise wavelengths of these absorption maxima (λmax) and their intensities (molar absorptivity, ε) are influenced by the specific substitution patterns on the flavonoid skeleton, including the number and position of hydroxyl groups, glycosylation, and methylation. Shifts in these bands (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects) can provide valuable information for structural elucidation, especially when comparing the spectrum of an unknown flavonoid with those of known standards or after chemical derivatization (e.g., with shift reagents) ashs.org.

Therefore, while UV-Vis spectrophotometry is an indispensable technique for the characterization of flavonoid compounds like this compound, specific experimental data for this compound's UV-Vis absorption maxima from the conducted searches cannot be presented in a data table at this time.

Biosynthesis and Metabolic Pathways of Dactylin in Cynodon Dactylon

Enzymatic Mechanisms in Dactylin Biosynthesis

The biosynthesis of this compound can be conceptualized in a multi-step enzymatic process, beginning with the core flavonoid pathway and concluding with specific tailoring reactions. While direct enzymatic studies in Cynodon dactylon are limited, the pathway can be inferred from the known chemistry of this compound and extensive research in other plant species.

From Phenylalanine to the Flavonoid Precursor: Quercetin

The journey begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA. This molecule serves as a key precursor for flavonoid biosynthesis.

Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone into naringenin, a central intermediate in the flavonoid pathway.

Further enzymatic modifications by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) lead to the production of the flavonol quercetin.

Formation of Isorhamnetin

The immediate precursor to the aglycone of this compound is isorhamnetin. This conversion is catalyzed by a specific class of enzymes known as flavonoid 3'-O-methyltransferases (FOMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl group at the 3' position of the B-ring of quercetin, yielding isorhamnetin. While a specific FOMT has not been isolated from Cynodon dactylon, an O-methyltransferase from rice, ROMT-9, has been shown to specifically catalyze this reaction, suggesting a similar enzymatic activity exists in Bermuda grass nih.gov.

Glycosylation to this compound

The final step in this compound biosynthesis is the attachment of two glucose units to the isorhamnetin aglycone. This process is mediated by UDP-glycosyltransferases (UGTs) . These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl groups of isorhamnetin. The formation of a diglucoside like this compound likely involves the sequential action of two distinct UGTs or a single UGT with broad substrate specificity. Plant UGTs are a large and diverse family of enzymes, and specific members are responsible for glycosylating flavonoids at particular positions ebi.ac.uknih.govfrontiersin.org. The precise UGTs involved in this compound synthesis in Cynodon dactylon remain to be identified.

Table 1: Key Enzymes in the Putative Biosynthetic Pathway of this compound

| Enzyme Class | Abbreviation | Reaction Catalyzed |

| Phenylalanine ammonia-lyase | PAL | Phenylalanine → Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |

| 4-coumarate:CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA |

| Chalcone synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin chalcone |

| Chalcone isomerase | CHI | Naringenin chalcone → Naringenin |

| Flavanone 3-hydroxylase | F3H | Naringenin → Dihydrokaempferol |

| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol → Dihydroquercetin |

| Flavonol synthase | FLS | Dihydroquercetin → Quercetin |

| Flavonoid 3'-O-methyltransferase | FOMT | Quercetin → Isorhamnetin |

| UDP-glycosyltransferase | UGT | Isorhamnetin → this compound (via sequential glycosylation) |

Genetic Regulation of this compound Production

The biosynthesis of this compound is under tight genetic control, with the expression of the aforementioned biosynthetic genes being regulated by a complex network of transcription factors. While specific regulatory genes for this compound have not been identified in Cynodon dactylon, the regulation of the flavonoid pathway is well-studied in other plants and provides a framework for understanding this process.

The expression of flavonoid biosynthesis genes is often coordinately regulated by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of the structural genes, thereby activating their transcription.

Transcriptome analyses in various plants have revealed that the expression of genes encoding enzymes like PAL, CHS, F3'H, FLS, FOMTs, and UGTs is often upregulated in response to specific developmental cues and environmental stimuli, leading to an increased production of flavonoids nih.govmdpi.com. It is highly probable that a similar regulatory network governs the production of this compound in Cynodon dactylon. Identifying the specific MYB and bHLH transcription factors that control the expression of the FOMT and UGTs involved in this compound synthesis will be key to understanding the precise genetic regulation of this compound.

Environmental Factors Modulating this compound Biosynthesis

The production of flavonoids, including this compound, in plants is not static but is dynamically influenced by a variety of environmental factors. These factors can act as signals that modulate the expression of biosynthetic genes, leading to changes in the accumulation of these compounds.

Light: Light is a crucial environmental factor that influences flavonoid biosynthesis. Increased light intensity and exposure to UV radiation have been shown to upregulate the expression of key flavonoid biosynthetic genes, such as CHS and FLS, leading to higher concentrations of flavonoids researchgate.netfrontiersin.org. This is considered a protective mechanism, as flavonoids can act as sunscreens, shielding the plant from harmful UV radiation. Blue light has also been shown to enhance the accumulation of flavonoids in some grass species mdpi.comnih.gov.

Temperature: Temperature can have a significant impact on flavonoid accumulation. Low temperatures have been observed to increase the production of flavonoids in some plants, which may contribute to cold acclimation and stress tolerance mdpi.com. Conversely, high temperatures can sometimes lead to a decrease in the levels of certain flavonoids mdpi.comresearchgate.net.

Water Availability: Drought stress is another environmental factor known to affect flavonoid metabolism. In response to water deficit, many plants increase their production of flavonoids researchgate.netnih.govnih.govresearchgate.net. These compounds can act as antioxidants, helping to mitigate the oxidative stress caused by drought.

Table 2: Influence of Environmental Factors on Flavonoid Biosynthesis

| Environmental Factor | General Effect on Flavonoid Biosynthesis | Potential Impact on this compound Production in Cynodon dactylon |

| Light | ||

| High Light Intensity/UV Radiation | Upregulation of biosynthetic genes, increased flavonoid accumulation. | Increased this compound levels as a photoprotective response. |

| Blue Light | Enhanced flavonoid production in some species. | Potential for increased this compound biosynthesis under blue light conditions. |

| Temperature | ||

| Low Temperature | Increased flavonoid accumulation in some plants. | Enhanced this compound production as part of cold stress response. |

| High Temperature | Can lead to decreased flavonoid levels. | Potential reduction in this compound accumulation under heat stress. |

| Water Availability | ||

| Drought Stress | Increased production of flavonoids as antioxidants. | Elevated this compound levels to combat oxidative stress during water deficit. |

Biological Activities and Molecular Mechanisms of Dactylin: in Vitro and Preclinical Investigations

Antioxidant Mechanisms of Dactylin Action

Extracts of Cynodon dactylon have demonstrated significant free radical scavenging activities in various in vitro models, indicating their potential to modulate oxidative stress. Studies using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, superoxide (B77818) anion radical scavenging, nitric oxide scavenging, hydroxyl radical scavenging, hydrogen peroxide scavenging, and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays have shown dose-dependent antioxidant effects fishersci.fimdpi.comlipidmaps.orgfishersci.fimpg.de. For instance, a hydroalcoholic extract of C. dactylon exhibited a maximum DPPH scavenging activity of 78.06% at 1 mg/mL, with an IC50 value of 270.5 µg/mL mdpi.com. Similarly, it showed a high superoxide radical scavenging activity of 93.33% fishersci.fimdpi.com. The free radical scavenging and antioxidant activities are often attributed to the presence of phenolic and flavonoid compounds within these extracts fishersci.fimdpi.comfishersci.fi.

In preclinical investigations, Cynodon dactylon extracts have been shown to modulate markers of oxidative stress. For example, studies in rats have reported that the administration of C. dactylon extract can decrease levels of lipid peroxidation (measured as malondialdehyde, MDA) and nitric oxide, while increasing levels of reduced glutathione (B108866) (GSH) lipidmaps.orgfishersci.commq.edu.auuni.lu. These findings suggest that the compounds within C. dactylon extracts, including this compound, contribute to mitigating oxidative damage by directly neutralizing free radicals and influencing the cellular redox balance.

The antioxidant effects of Cynodon dactylon extracts extend to interactions with both enzymatic and non-enzymatic antioxidant pathways. Preclinical studies have indicated that C. dactylon extracts can enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) fishersci.comuni.luoutbreak.info. For example, in studies on fish, C. dactylon extracts significantly increased SOD and CAT activities while decreasing lipid peroxidation in lymphoid organs fishersci.com. In diabetic rat models, the aqueous extract of C. dactylon was found to contribute to preventing the inactivation of catalase and to reduce lipid peroxidation, suggesting a role in supporting the enzymatic defense system researchgate.net.

Beyond enzymatic systems, the extracts also appear to interact with non-enzymatic antioxidants. Increased levels of glutathione, a crucial non-enzymatic antioxidant, have been observed in studies involving C. dactylon extract administration lipidmaps.orgmq.edu.au. Additionally, some research suggests that the plant's extracts can influence the levels of other non-enzymatic antioxidants like vitamins C and E uni.lu. While the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a major regulator of antioxidant responses and is influenced by various natural compounds wikipedia.orgnih.govuni.lumassbank.euuni.lu, direct evidence specifically linking this compound to the activation or modulation of the Nrf2 pathway was not explicitly detailed in the provided search results. The observed effects are broadly attributed to the complex phytochemical composition of the Cynodon dactylon extracts.

Antimicrobial Mechanisms of this compound Action

Cynodon dactylon extracts have demonstrated broad-spectrum antimicrobial activities, encompassing antibacterial, antifungal, and some antiviral effects. While this compound is a component of these extracts, specific studies elucidating its individual contribution and molecular mechanisms remain limited.

Cynodon dactylon extracts exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies using methanol (B129727), n-butanol, ethanol (B145695), and aqueous extracts have shown inhibitory effects against pathogens such as Salmonella, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Streptococcus pyogenes, and Proteus vulgaris fishersci.fifishersci.comnih.govthegoodscentscompany.comguidetopharmacology.orgfishersci.cafishersci.cathegoodscentscompany.comthegoodscentscompany.com. For instance, a methanol extract of C. dactylon at 1000 µg/mL was effective against Salmonella and S. aureus, showing a 14 mm zone of inhibition guidetopharmacology.org. Another study reported zones of inhibition of 32 mm for E. coli and 38 mm for S. aureus with a diluted aqueous extract thegoodscentscompany.com.

The mechanisms underlying this antibacterial activity are thought to involve various cellular targets in prokaryotic systems. Research on C. dactylon extracts suggests that their bioactive compounds, including saponins (B1172615), tannins, and phenols, contribute to these effects guidetopharmacology.orgthegoodscentscompany.comneist.res.in. Potential mechanisms of action identified for compounds within C. dactylon extracts include membrane disintegration and metabolic suppression, as evidenced by leakage of 260nm-absorbing materials and changes in ATP levels in bacterial cells mpg.de. Certain isolated compounds from C. dactylon (though not specifically this compound in the provided results) have been identified to possess antibacterial properties, such as stigmasterol (B192456) and phytol (B49457) derivatives, which can inhibit biofilm formation researchgate.net.

Cynodon dactylon extracts also possess antifungal properties against various fungal species. Investigations have reported efficacy against Aspergillus spp., Penicillium spp., Trichoderma viride, Candida spp., Epidermophyton floccosum, and Microsporum gypseum outbreak.infonih.govnih.govguidetopharmacology.orgresearchgate.netresearchgate.netfishersci.canih.gov. Methanol and n-butanol extracts have shown maximum efficacy against Aspergillus and Penicillium species at concentrations like 1000 µg/mL guidetopharmacology.org. Hydroalcoholic extracts demonstrated promising results against dermatophytes such as Trichophyton rubrum, Epidermophyton floccosum, and Microsporum gypseum, with inhibition zones up to 19 mm outbreak.infonih.gov.

The mechanisms of mycelial inhibition are likely multifaceted, involving the disruption of fungal cell integrity or interference with essential metabolic processes. While triterpenoid (B12794562) saponins have been implicated in the antifungal activity of C. dactylon extracts guidetopharmacology.org, and other phytochemicals like alkaloids, coumarins, or phenols are suggested to contribute to antifungal effects from endophytic fungal metabolites associated with C. dactylon uni.lu, specific mechanisms directly attributable to this compound's antifungal action or its targets for mycelial inhibition are not explicitly detailed in the provided literature. General antifungal mechanisms of plant-derived compounds often include inhibition of ergosterol (B1671047) biosynthesis, interaction with membrane sterols, and inhibition of macromolecular synthesis chemspider.commolport.com.

Extracts of Cynodon dactylon have shown antiviral activity in preclinical investigations against several viruses. These include White Spot Syndrome Virus (WSSV) in shrimp, Vaccinia virus, and Chikungunya virus (CHIKV) mpg.denih.govnih.govfishersci.ca. For instance, ethanolic extracts of C. dactylon have been reported to prevent WSSV infection with high survival rates in shrimp, possibly by inhibiting the expression of the viral envelope protein VP28 nih.gov.

In the context of Chikungunya virus, an ethanolic fraction of C. dactylon rich in flavonoids like apigenin (B1666066) and luteolin (B72000) demonstrated significant inhibition of CHIKV activity (up to 98% reduction in cytopathic effect) and decreased viral RNA levels in Vero cells nih.gov. While these flavonoids are components of C. dactylon and have known antiviral properties, the specific antiviral effects and replication cycle interference mechanisms of isolated this compound itself are not explicitly described in the provided search results. Flavonoids, in general, can interfere with various stages of the viral replication cycle, including entry, genome replication, and protein expression bidd.groupuni.luuni.lu. Further targeted research on this compound is needed to elucidate its specific antiviral mechanisms.

Anti-inflammatory Mechanisms of this compound Action

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The investigation into this compound's anti-inflammatory properties often seeks to understand its interaction with key mediators and enzymatic pathways involved in the inflammatory cascade.

Modulation of Inflammatory Mediators and Signaling Pathways

Research into the anti-inflammatory mechanisms of various compounds frequently examines their ability to modulate the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) nih.govmdpi.commdpi.com. These mediators are often regulated by crucial signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.govmdpi.commdpi.comfrontiersin.org. Activation of NF-κB can lead to the transcription of genes encoding inflammatory factors like IL-1, IL-6, TNF-α, and reactive oxygen species (ROS) scielo.br. The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a significant role in regulating inflammatory responses and the production of inflammatory factors nih.govfrontiersin.orgnih.gov.

While these pathways and mediators are central to inflammation, specific detailed research findings directly demonstrating this compound's (PubChem CID: 5901757) modulation of these particular inflammatory mediators and signaling pathways are not extensively detailed in the current literature search results focusing solely on the isolated compound. Studies frequently refer to the anti-inflammatory effects of Cynodon dactylon extracts or other bioactive compounds (e.g., quercetin, apigenin, luteolin, ferulic acid, rutaecarpine, curcumin, gingerol, capsaicin) that are also present in such extracts, which have shown inhibitory effects on NF-κB and MAPK pathways and reduction in pro-inflammatory cytokines nih.govmdpi.commdpi.comnih.govnih.govresearchgate.net. However, direct, isolated evidence for this compound's specific impact on these pathways remains to be conclusively established or widely reported in the provided search context.

Enzyme Inhibition in Inflammatory Cascades

Inflammatory cascades involve a range of enzymes that contribute to the production of inflammatory molecules. Key enzymes include cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS) frontiersin.orgnih.govresearchgate.net. Inhibition of these enzymes is a common strategy for anti-inflammatory agents. For instance, COX and LOX are critical for the conversion of arachidonic acid into eicosanoids, which are essential for initiating and resolving immune responses and inflammation nih.govresearchgate.net. iNOS is involved in the production of nitric oxide, a pro-inflammatory mediator frontiersin.org.

Similar to the modulation of inflammatory mediators, while the inhibition of these enzymes is a recognized anti-inflammatory mechanism for various natural compounds, specific in vitro or preclinical investigations directly detailing this compound's (PubChem CID: 5901757) inhibitory effects on COX, LOX, or iNOS are not explicitly provided in the current search results. General discussions on enzyme inhibition in inflammatory cascades exist, but direct attribution to this compound is not found researchgate.netnih.govbiorxiv.org.

Neuroprotective and Cognitive Enhancement Mechanisms of this compound Action

Neuroprotection and cognitive enhancement are critical areas of research, particularly concerning neurodegenerative diseases. Investigations often explore compounds that can protect neuronal cells, enhance cognitive functions, and modulate neuroinflammatory processes.

Modulation of Cholinergic Pathways (e.g., Acetylcholinesterase Inhibition)

The cholinergic system, which utilizes acetylcholine (B1216132) (ACh) as a neurotransmitter, is intrinsically linked to cognitive functions such as learning and memory. The "cholinergic hypothesis" of Alzheimer's disease (AD) suggests that the loss of cholinergic neurons contributes significantly to cognitive decline neuroproof.com. Therefore, the inhibition of acetylcholinesterase (AChE), an enzyme responsible for metabolizing ACh, is a common therapeutic strategy to enhance cholinergic transmission and improve cognition scielo.brnih.govneuroproof.comnih.govsartorius.com.

Several studies have investigated the acetylcholinesterase inhibitory activity of Cynodon dactylon extracts and some of its bioactive constituents, such as quercetin, kaempferol, and luteolin nih.govscielo.brnih.govnih.govnih.govsartorius.com. For example, Cynodon dactylon extract has been shown to significantly inhibit the AChE enzyme in vitro and in scopolamine-induced amnesia in rats, leading to improved cholinergic transmission scielo.brnih.gov. However, direct evidence specifically linking this compound (PubChem CID: 5901757) as the primary compound responsible for this AChE inhibition or its direct modulation of cholinergic pathways is not explicitly detailed in the provided search results. The observed effects are often attributed to the complex mixture of bioactives within the plant extract.

Neuroinflammatory Pathway Interactions

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, plays a critical role in the progression of neurodegenerative disorders scielo.brthermofisher.com. Molecular signaling pathways such as NF-κB, JAK-STAT, NLRP3 inflammasome, and MAPK are central to orchestrating neuroinflammatory responses thermofisher.com. Microglial activation, in particular, is a key therapeutic target in neuroinflammation scielo.br.

While the general mechanisms of neuroinflammation and the involvement of pathways like NF-κB and MAPK in microglia are well-documented scielo.brnih.govsartorius.com, specific research findings directly demonstrating this compound's (PubChem CID: 5901757) interaction with these neuroinflammatory pathways or its ability to modulate microglial activation are not explicitly present in the provided search results. Studies tend to focus on the neuroprotective effects of broader Cynodon dactylon extracts or other compounds in relation to neuroinflammation nih.gov.

Impact on Neuronal Cell Viability and Function

Assessing neuronal cell viability and function, including neurite outgrowth, is crucial for understanding the neuroprotective potential of compounds nih.gov. Neurite outgrowth is a significant morphological indicator of neuronal health and correlates with cellular function, influencing network connectivity and synapse formation. Various methods are employed to measure these parameters, including fluorescence-based reporter assays for cell viability and neurite length quantification nih.gov.

Anticancer Mechanisms of this compound Action (Preclinical Models)

Preclinical research into the anticancer mechanisms of isolated this compound is not extensively detailed in the provided search results. General anticancer properties have been attributed to extracts of Cynodon dactylon, but specific data linking these effects directly to this compound and its precise molecular mechanisms remain largely unelucidated in the available literature.

Modulation of Oncogenic Signaling Pathways

The modulation of oncogenic signaling pathways is a crucial aspect of anticancer drug development nih.govmdpi.compreprints.orgresearchgate.net. However, specific preclinical investigations detailing how isolated this compound modulates particular oncogenic signaling pathways (e.g., PI3K/Akt, MAPK, STAT3, NF-κB, Wnt/β-catenin) are not identified in the provided search results. While general reviews discuss the potential of natural compounds to down-regulate activated signaling pathways in cancer nih.gov, direct evidence for this compound's involvement in these specific pathways is not available.

Anti-angiogenic Effects in Preclinical Models

Contrary to an anti-angiogenic effect, preclinical studies on the aqueous extract of Cynodon dactylon have indicated pro-angiogenic properties. Research investigating the effects of Cynodon dactylon extract on vascular endothelial growth factor (VEGF) expression in Human Umbilical Vein Endothelial Cells (HUVECs) and angiogenesis in a carrageenan-induced air-pouch model in rats showed that the extract significantly increased angiogenesis and enhanced the expression of total VEGF in HUVECs at a concentration of 100 μl/ml researchgate.netresearchgate.net. Another study using a chick embryo model also concluded that Cynodon dactylon promotes angiogenesis by stimulating the secretion of essential growth factors researchgate.net. Therefore, based on the available information, the extract of the plant from which this compound is derived exhibits pro-angiogenic, rather than anti-angiogenic, effects.

Other Investigated Biological Activities and Putative Mechanisms of this compound (Preclinical Models)

Similar to its anticancer mechanisms, specific preclinical data focusing on isolated this compound for other biological activities and their precise molecular mechanisms are limited. The reported effects are largely associated with Cynodon dactylon extracts.

Bronchodilatory Mechanisms (e.g., Calcium Channel Blocking, PDE Inhibition)

Studies on the bronchodilatory effects of Cynodon dactylon extracts have been conducted. A chloroform (B151607) extract of Cynodon dactylon (CECD) demonstrated bronchodilatory activity by relaxing carbachol (B1668302) (CCh) and high K+-induced contractions in isolated rat tracheal strips researchgate.net. This suggests potential antimuscarinic and calcium channel blocking (CCB) activities, which were supported by rightward shifts in CCh and Ca2+ concentration-response curves researchgate.net. Additionally, phosphodiesterase (PDE) inhibitory activity was confirmed by the potentiation of isoprenaline-induced inhibitory responses researchgate.net. However, densitometry analyses in this study led to the identification of scopoletin (B1681571) as an active ingredient, suggesting that the bronchodilator activity of CECD is partly due to scopoletin, mediated possibly through CCB and PDE inhibition researchgate.net. Direct evidence for this compound as the specific compound responsible for these bronchodilatory effects is not provided.

Antidiabetic Pathway Modulation (e.g., Blood Glucose Regulation, Beta-cell Regeneration)

Cynodon dactylon has been reported to possess antidiabetic properties in preclinical models academicjournals.orgrjpbcs.comsochob.cl. Studies have shown that aqueous extracts of Cynodon dactylon can lower blood glucose levels in diabetic rats academicjournals.orgrjpbcs.com. For instance, oral administration of a 500 mg/kg body weight dose of the aqueous extract was identified as effective in diabetic rats, reducing blood glucose levels by approximately 31% after 4 hours in normal rats academicjournals.orgrjpbcs.com. While the plant extract demonstrates effects on blood glucose regulation, specific mechanisms of action for isolated this compound, such as direct pathway modulation (e.g., insulin (B600854) signaling, glucose uptake) or its role in beta-cell regeneration, are not explicitly detailed in the provided search results. General reviews discuss the potential of plant-derived compounds to protect pancreatic beta cells, repair abnormal insulin signaling, and minimize oxidative stress in the context of diabetes sochob.clfrontiersin.org, and to stimulate beta-cell regeneration through mechanisms like enhanced proliferation, differentiation, and neogenesis mdpi.comnih.gov. However, this compound's specific contribution to these mechanisms within Cynodon dactylon's antidiabetic effects is not clearly established.

Anti-ulcer and Gastrointestinal Protective Mechanisms

Antidiarrheal Mechanisms

Detailed research findings on the antidiarrheal mechanisms of the isolated chemical compound this compound are not available in the current literature. Preclinical studies on antidiarrheal agents often utilize various in vivo, in vitro, and ex vivo models to evaluate drug effects on intestinal motility, fluid secretion, and other pathophysiological mechanisms associated with diarrhea slideshare.netnih.govuonbi.ac.ke. While extracts of Cynodon dactylon have been investigated for antidiarrheal activity, suggesting potential modulation of pathways such as the nitrous oxide pathway, voltage-gated calcium channels, muscarinic, and opioid receptors, the specific contribution and molecular mechanisms of this compound (CID 5901757) to these effects have not been isolated or reported researchgate.netuonbi.ac.ke.

Anticonvulsant Mechanisms

The current scientific literature does not provide specific in vitro or preclinical investigations detailing the anticonvulsant mechanisms of the isolated chemical compound this compound. Anticonvulsant drug development programs typically involve screening compounds through a series of in vivo and in vitro tests to identify potential lead compounds and understand their mechanisms of action, which often involve modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission psu.edunih.govepilepsysociety.org.ukmdpi.com. Although an ethanolic extract of Cynodon dactylon has demonstrated anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced convulsions in mice, suggesting a depressant action in the central nervous system, the role and specific mechanisms of this compound (CID 5901757) as an isolated compound in these effects have not been detailed in the provided information researchgate.net.

Structure Activity Relationship Sar Studies of Dactylin and Its Analogs

Identification of Pharmacophore Groups in Dactylin for Specific Bioactivities

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response wikipedia.org. For a complex molecule like this compound, which is a flavonoid glycoside, its pharmacophore would typically involve key functional groups capable of hydrogen bonding (donors and acceptors), hydrophobic interactions, and possibly aromatic ring stacking. Given this compound's structure, which includes multiple hydroxyl groups on its sugar moieties and a flavonoid core, these functional groups would be critical for interactions with biological targets.

In general, identifying pharmacophore groups for a compound like this compound would involve:

Analysis of its core flavonoid scaffold: The chromen-4-one structure and its substitution patterns (e.g., hydroxyl groups at C-5 and C-7, a methoxy (B1213986) group at C-3', and hydroxylated sugars) are likely candidates for interaction points nih.gov.

Stereochemistry: The specific stereochemical arrangement of the sugar units and the flavonoid core would also define the spatial orientation of these features, which is critical for molecular recognition nih.gov.

Without specific experimental data or computational studies on this compound's interactions with known biological targets, it is challenging to definitively identify its pharmacophore groups for particular bioactivities. However, based on the known activities of other flavonoids and glycosides, these features would likely dictate its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between a compound's chemical structure (represented by molecular descriptors) and its biological activity nih.govnih.gov. This allows for the prediction of the activity of new, untested compounds. For this compound, a QSAR study would typically involve:

Data Collection: Gathering a series of this compound analogs (if available) or structurally related flavonoid glycosides with known quantitative biological activities against a specific target (e.g., enzyme inhibition, antioxidant capacity).

Descriptor Calculation: Computing various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., partial charges), and structural features (e.g., number of hydrogen bond donors/acceptors, rotatable bonds) nih.govnih.gov.

Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model correlating the descriptors with the observed biological activities nih.govnih.gov.

Model Validation: Rigorously validating the QSAR model using internal (e.g., cross-validation) and external (using a test set of compounds not used in training) validation techniques to ensure its robustness and predictive power nih.govmdpi.com.

Given the current lack of extensive reported analogs of this compound with diverse and quantitatively measured bioactivities, developing a robust QSAR model specifically for this compound is challenging. However, if such a dataset were to become available, QSAR could provide valuable insights into how structural variations within the this compound scaffold influence its biological effects.

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, Network Pharmacology)

Computational approaches play an increasingly vital role in modern drug discovery and SAR analysis, offering insights into molecular interactions and mechanisms of action nih.gov. For a compound like this compound, these methods could be employed to predict its interactions with various biological targets:

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a protein target to form a stable complex usp.brmedsci.org. It estimates the binding affinity (docking score) and identifies key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts) medsci.org. For this compound, molecular docking could be used to:

Predict potential protein targets based on its structure.

Elucidate the binding mode of this compound within the active site of a known or predicted target.

Suggest specific residues that are critical for this compound's activity.

As of the current search, specific molecular docking studies focusing on this compound (CID 5901757) were not found. However, similar studies have been conducted for other flavonoids from Cynodon dactylon, such as quercetin, kaempferol, and luteolin (B72000), against targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO) nih.gov. These studies often reveal significant binding affinities, suggesting the potential for similar interactions with this compound.

Network Pharmacology: This systems-level approach investigates the complex interactions between drugs, targets, and diseases, moving beyond the "one drug, one target" paradigm usp.br. For this compound, network pharmacology could:

Identify multiple potential targets and pathways influenced by this compound.

Map this compound's bioactive components (if it were part of a complex extract) to disease-related genes and pathways.

Uncover synergistic effects if this compound is studied in combination with other compounds.

No specific network pharmacology studies focusing on this compound (CID 5901757) were identified in the search results. However, network pharmacology has been successfully applied to explore the therapeutic potential of other natural compounds from Cynodon dactylon against conditions like Alzheimer's disease and epithelial ovarian cancer, identifying key targets and pathways uni.lunih.gov.

Structural Modifications and Their Impact on this compound Bioactivity

Understanding how structural modifications impact bioactivity is at the core of SAR studies semanticscholar.org. For this compound, potential modifications and their anticipated effects, based on general flavonoid glycoside chemistry, could include:

Modification of Sugar Moieties:

Removal of sugar units (deglycosylation): This typically increases lipophilicity, which can enhance membrane permeability but might reduce solubility and alter interactions with targets requiring specific glycosidic recognition.

Changes in sugar type or linkage: Replacing glucose with other sugars (e.g., rhamnose, xylose) or altering the glycosidic linkage (e.g., from O-glycoside to C-glycoside) could significantly affect bioavailability, metabolic stability, and target binding.

Acetylation or methylation of hydroxyl groups on sugars: These modifications can alter polarity and hydrogen bonding capacity, potentially influencing binding and cellular uptake.

Modification of the Flavonoid Aglycone (Isorhamnetin core):

Hydroxylation patterns: Adding or removing hydroxyl groups on the A and B rings can dramatically change antioxidant activity, enzyme inhibition, and receptor binding due to altered electronic properties and hydrogen bonding potential.

Methylation of hydroxyl groups: Methylation (e.g., conversion of a hydroxyl to a methoxy group) can increase lipophilicity and protect against metabolism, but may also reduce hydrogen bonding nih.gov. This compound already possesses a methoxy group at C-3' nih.gov.

Alterations to the C2=C3 double bond: This bond is crucial for the planarity of the flavonoid structure and is often linked to antioxidant activity. Saturation or modification could impact its electronic properties and interaction with targets.

Substitution on the B-ring: Changes to the methoxy and sugar attachment points on the B-ring could alter interactions with enzymes or receptors that recognize this part of the molecule.

Detailed Research Findings and Data Tables (Current Limitations):

As previously stated, specific detailed research findings and interactive data tables directly pertaining to the SAR of this compound (CID 5901757) and its experimentally modified analogs are not available in the provided search results. Therefore, it is not possible to generate interactive data tables with specific this compound SAR data. The discussion above outlines the theoretical framework for how such studies would investigate the impact of structural modifications on this compound's bioactivity.

Analytical Methodologies for Dactylin Quantification and Detection

Chromatographic Methods for Dactylin Quantification in Biological and Botanical Matrices

Chromatographic methods are fundamental for separating individual compounds from complex mixtures, such as plant extracts or biological samples, before their quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for this purpose due to their high resolution, precision, and accuracy.

In general, HPLC is a robust technique for the separation and quantification of constituents within intricate mixtures labindia-analytical.com. It involves forcing a liquid sample through a column packed with a stationary phase under high pressure, leading to the separation of components based on their differential interactions with the stationary and mobile phases labindia-analytical.comresearchgate.net. UPLC, an evolution of HPLC, offers significant advantages including improved sensitivity, speed, and resolution by utilizing columns with smaller particle sizes (sub-2-µm) and higher operating pressures researchgate.netlcms.czwaters.com. This results in narrower peaks, enhanced peak capacity, and reduced solvent consumption researchgate.netlcms.cz.

While specific data for this compound is not available, these methods are commonly used for the quantitative determination of non-volatile specialized metabolites, such as flavonoids and phenolic acids, in medicinal and aromatic plants, including Cynodon dactylon extracts oecd.orgsdiarticle5.comchula.ac.th. Quantification is typically achieved by comparing the analytical signal (e.g., peak area) of the analyte to a set of standard samples of known concentrations oecd.org. Detection limits (LOD) and quantification limits (LOQ) are critical parameters in method validation, indicating the lowest concentration that can be reliably detected and quantified, respectively sepscience.compjlabs.comreddit.comwikipedia.org. LOD is generally defined as the lowest quantity of a substance that can be distinguished from a blank with a stated confidence level, while LOQ is the lowest concentration at which the analyte can be accurately measured with known precision and bias pjlabs.comwikipedia.org.

Table 1: General Chromatographic Parameters for Plant Metabolite Analysis (Illustrative)

| Parameter | HPLC (General) | UPLC (General) |

| Column Type | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) chula.ac.th | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) chula.ac.th |

| Mobile Phase | Aqueous/Organic solvent gradients (e.g., acetic acid/acetonitrile) chula.ac.th | Aqueous/Organic solvent gradients (e.g., formic acid/acetonitrile) chula.ac.th |

| Flow Rate | Typically 1.0–1.2 mL/min chula.ac.th | Typically 0.2–0.6 mL/min chula.ac.th |

| Detection | UV-Vis, PDA chula.ac.th | UV-Vis, PDA, MS chula.ac.th |

| Sample Matrix | Botanical extracts, biological fluids | Botanical extracts, biological fluids |

Note: Specific parameters for this compound are not available in the provided sources.

Spectroscopic Methods for this compound Detection

Spectroscopic methods provide valuable information about the molecular structure and presence of compounds through their interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of discrete wavelengths of UV or visible light by a sample labindia-analytical.comoecd.orgunchainedlabs.com. This technique is widely used for the qualitative and quantitative analysis of substances that absorb in the UV or visible region, such as compounds containing chromophores oecd.orgunchainedlabs.com. The absorption spectrum provides a unique "fingerprint" for a compound, and the absorbance intensity is directly proportional to the concentration, as described by Beer's Law unchainedlabs.com. For instance, UV-Vis spectroscopy has been used to characterize various plant extracts, including Cynodon dactylon extracts, by observing characteristic absorption peaks sdiarticle5.comresearchgate.netijsr.netresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations labindia-analytical.comspectroscopyonline.com. Each functional group exhibits characteristic absorption bands at specific wavenumbers, providing a unique spectral fingerprint for structural identification labindia-analytical.comspectroscopyonline.comperkinelmer.com. For example, O-H stretching vibrations typically appear around 3200–3550 cm⁻¹, and C=O stretching around 1725 cm⁻¹ labindia-analytical.comspectroscopyonline.com. FTIR has been used to analyze the functional groups in Cynodon dactylon extracts researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the complete molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C thieme-connect.comlibretexts.orghmdb.cahmdb.caresearchgate.netnp-mrd.org. It provides detailed information about the connectivity, environment, and relative positions of atoms within a molecule libretexts.orghmdb.ca. While specific NMR data for this compound was not found, NMR is routinely applied for the structural confirmation of isolated compounds from natural sources, including glycosides thieme-connect.com.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, offering enhanced selectivity, sensitivity, and comprehensive analytical information for complex samples wikipedia.orgunchainedlabs.comijsr.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly powerful and widely used hyphenated technique for the identification and quantification of compounds, especially non-volatile and thermally labile substances like glycosides, in complex biological and botanical matrices researchgate.netwaters.comreddit.comwikipedia.orgijsr.net. LC (including HPLC and UPLC) separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer (MS) waters.comwikipedia.orgijsr.net. Mass spectrometry provides information on the molecular weight and structural details through fragmentation patterns libretexts.orgmsu.edututorchase.com. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting selected ions and analyzing their product ions, which is crucial for confirming identity and quantifying analytes in complex samples waters.comnih.gov. Predicted collision cross-section values for this compound are available, which can be useful in LC-MS methods sepscience.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples gas chromatography with mass spectrometry and is primarily used for the analysis of volatile and semi-volatile compounds reddit.comwikipedia.orgijsr.nethmdb.ca. While this compound itself is a relatively large, non-volatile glycoside, and thus less amenable to direct GC-MS analysis without derivatization, GC-MS is extensively used for the analysis of other volatile components in plant extracts hmdb.ca. It provides molecular weight and fragmentation pattern information for identification libretexts.orgmsu.edututorchase.com.

These hyphenated techniques offer several benefits, including faster and more accurate analysis, higher sample throughput, improved reproducibility, and reduced contamination due to their closed systems unchainedlabs.comijsr.net. They are essential for both qualitative and quantitative analysis of unknown compounds in complex natural product extracts wikipedia.org.

Genetic and Molecular Basis of Dactylin Biosynthesis in Cynodon Dactylon

Gene Identification and Expression Analysis Related to Dactylin Pathways

Current research on Cynodon dactylon has successfully identified numerous genes and analyzed their expression patterns, predominantly in response to abiotic stresses such as drought, salinity, and cold, or related to morphological traits and general plant metabolism nih.govuniprot.orgfrontiersin.orgmdpi.commdpi.com. For instance, studies have utilized cDNA macroarrays and RNA sequencing (RNA-seq) to identify drought-responsive genes, differentially expressed genes (DEGs) in various organs, and genes involved in plant hormone signal transduction, photosynthesis, and glycolysis nih.govuniprot.orgmdpi.comcore.ac.uk. A high-quality haplotype-resolved genome of C. dactylon has also been assembled, providing a foundation for studying the molecular basis of agronomic traits and supporting molecular breeding efforts frontiersin.org. This genomic resource has led to the annotation of a large number of protein-coding genes and the identification of orthologous gene families, with some bermudagrass-specific genes enriched in pathways like glutathione (B108866) metabolism and zeatin biosynthesis frontiersin.org.

Despite these advancements in general gene identification and expression profiling in Cynodon dactylon, specific genes or gene clusters directly responsible for the biosynthesis of this compound have not been explicitly identified or characterized in the provided search results. While this compound is a flavonoid glycoside, belonging to the broader phenylpropanoid pathway, detailed studies linking this general pathway to the specific production of this compound in C. dactylon were not found. Transcriptomic analyses have indeed mentioned phenylpropanoid biosynthesis as a pathway with differentially expressed genes, but without direct links to this compound mdpi.com.

Molecular Breeding Strategies for Enhanced this compound Content

Molecular breeding in Cynodon dactylon has seen significant progress, primarily aimed at enhancing traits such as stress tolerance (drought, salt, cold), turf quality, and biomass production mdpi.comnih.gov. Techniques such as overexpression, CRISPR/Cas gene editing, and the application of molecular markers have been employed to identify key genes associated with these desirable traits and accelerate the development of superior varieties nih.govresearchgate.netmdpi.comnih.gov. Genomic data, including the development of molecular markers like SSR markers, have provided strong support for assessing genetic diversity and identifying markers related to stress resistance and turf quality nih.gov.

However, the available literature does not describe specific molecular breeding strategies or targets directly focused on enhancing the this compound content in Cynodon dactylon. The current focus of molecular breeding in this species appears to be on agronomic characteristics and stress resilience rather than the accumulation of specific secondary metabolites like this compound frontiersin.orgmdpi.comnih.gov. Therefore, information on genetic manipulation or marker-assisted selection specifically for increased this compound production is not available in the provided research.

Transcriptomic and Proteomic Profiling of this compound-Producing Pathways

Transcriptomic and proteomic profiling have been widely applied in Cynodon dactylon to gain deeper insights into its molecular mechanisms, particularly in response to various environmental stresses mdpi.comresearchgate.netmdpi.comnih.govwikipedia.orguj.ac.za. Transcriptome analyses have revealed pathways related to plant hormone signal transduction, energy metabolism (e.g., starch and sucrose (B13894) metabolism, glycolysis), and antioxidant capacity in response to stress mdpi.commdpi.comcore.ac.uk. For instance, organ-specific transcriptome analysis identified differentially expressed unigenes involved in plant hormone signal transduction and transcription factors regulating gene expression core.ac.uk. Comparative proteomic studies have identified proteins with changed abundance in response to salt and drought stresses, including those involved in photosynthesis, glycolysis, and redox pathways researchgate.netwikipedia.org.

Despite these comprehensive omics approaches, specific transcriptomic or proteomic profiles that directly elucidate the this compound-producing pathways in Cynodon dactylon are not detailed in the provided search results. The existing profiling efforts have largely focused on understanding stress adaptation mechanisms and general physiological responses, rather than the intricate biosynthesis of specific secondary metabolites like this compound mdpi.comresearchgate.netmdpi.comwikipedia.org.

Comparative Phytochemical Studies of Dactylin

Comparison of Dactylin with Other Flavonoid Glycosides from Cynodon dactylon

Cynodon dactylon is recognized for its rich phytochemical profile, which includes a diverse array of flavonoids and flavonoid glycosides fishersci.noijpsjournal.comresearchgate.netresearchgate.netmdpi.commdpi.comjournalejmp.com. This compound (C28H32O17) stands out due to its intricate structure, characterized by a flavonoid core substituted with two sugar moieties and a methoxy (B1213986) group [PubChem, 2, 43]. This structural complexity differentiates it from many other flavonoid glycosides commonly identified in the same plant.

Other prominent flavonoid glycosides and related flavonoids isolated from Cynodon dactylon include:

Apigenin (B1666066) (a flavone) and its C-glycoside, Vitexin (B1683572) (apigenin-8-C-glucoside) fishersci.noresearchgate.netmdpi.commdpi.comjournalejmp.comnih.gov.

Luteolin (B72000) (a flavone) and its C-glycoside, Orientin (B1677486) (luteolin-8-C-glucoside) fishersci.noresearchgate.netmdpi.commdpi.comjournalejmp.comnih.gov.

Quercetin (a flavonol) fishersci.noresearchgate.netmdpi.comjournalejmp.com.

Myricetin (a flavonol) fishersci.noijpsjournal.comnmcg.nic.in.

Isorhamnetin (a methoxylated flavonol, specifically 3'-O-methylquercetin) researchgate.netpreprints.orgresearchgate.netscialert.net.

A methoxylated flavonoid identified as 5,7-dihydroxy-3'-hydroxy-4'-methoxyflavone has also been reported preprints.org.

While compounds like orientin and vitexin are C-glycosides, meaning the sugar is attached directly to a carbon atom of the flavonoid core, this compound's structure, with its two sugar units and a methoxy group, suggests a more elaborate glycosylation pattern, potentially involving O-glycosidic linkages in addition to or instead of C-glycosidic ones thegoodscentscompany.comamu.edu.azmdpi.com. This difference in glycosylation can significantly impact their physicochemical properties, stability, and bioavailability researchgate.netmdpi.com.

The following table provides a comparative overview of this compound and some other flavonoid glycosides found in Cynodon dactylon:

| Compound Name | Type of Flavonoid | Glycosylation Pattern (if applicable) | PubChem CID |

| This compound | Flavonoid Glycoside | Two sugar moieties, methoxy group | 5901757 |

| Apigenin | Flavone | Aglycone | 5280443 |

| Luteolin | Flavone | Aglycone | 5280445 |

| Orientin | Flavone C-Glycoside | Luteolin-8-C-glucoside | 5281675 |

| Vitexin | Flavone C-Glycoside | Apigenin-8-C-glucoside | 5280441 |

| Myricetin | Flavonol | Aglycone | 5281672 |

| Quercetin | Flavonol | Aglycone | 5280343 |

| Isorhamnetin | Flavonol | Aglycone (methoxylated) | 5281654 |

| 5,7-dihydroxy-3'-hydroxy-4'-methoxyflavone* | Flavonoid | Methoxylated | N/A |

Structural and Bioactivity Comparisons with this compound Analogs from Other Plant Sources

Direct comparative studies focusing on "this compound analogs" from other plant sources and their specific bioactivities are not extensively detailed in the current literature. This compound, as a complex flavonoid glycoside, belongs to a broad class of plant secondary metabolites known for diverse biological activities nih.govnih.govicm.edu.pl.

Flavonoids, in general, are widely investigated for their therapeutic potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties fishersci.noijpsjournal.commdpi.commdpi.comjournalejmp.comnih.govnmcg.nic.inpreprints.orgresearchgate.netscialert.netmdpi.comnih.govnih.govnih.govbiorxiv.orgcas.cnembopress.org. Given this compound's structural classification as a flavonoid glycoside, it is expected to share some of these general bioactivities. For instance, the presence of multiple hydroxyl groups and sugar moieties in flavonoid glycosides often contributes to their antioxidant capacity and solubility researchgate.netmdpi.com.

While specific "this compound analogs" from other plants with direct comparative bioactivity data are not highlighted, the broader class of flavonoid glycosides found across various plant species exhibits a wide range of pharmacological effects. For example, other flavonoid glycosides like rutin (B1680289) (quercetin-3-O-rutinoside) or isoquercitrin (B50326) (quercetin-3-O-glucoside), found in numerous plants, are well-known for their antioxidant and anti-inflammatory activities. The precise arrangement and number of sugar units, as well as the hydroxylation and methoxylation patterns on the flavonoid backbone, contribute to the unique bioactivity profile of each compound researchgate.netmdpi.commdpi.comicm.edu.plembopress.org. This compound's specific glycosidic and methoxy substitutions would confer its own distinct biological properties within this class.

Synergistic and Antagonistic Interactions of this compound with Other Phytochemicals

Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects mdpi.commdpi.comjournalejmp.combiorxiv.org. Conversely, antagonistic interactions result in a diminished effect when compounds are combined, where one compound may reduce or counteract the activity of another mdpi.commdpi.comjournalejmp.compreprints.orgbiorxiv.org. These interactions are crucial for understanding the holistic effects of plant extracts, as they can enhance therapeutic efficacy, reduce toxicity, or, in some cases, lead to undesirable outcomes mdpi.comjournalejmp.combiorxiv.org.

Future Directions and Emerging Research Avenues for Dactylin

Development of Advanced Preclinical Models for Dactylin Efficacy Assessment

Future research on this compound will necessitate the development and utilization of advanced preclinical models to precisely assess its efficacy and elucidate its mechanisms of action. Historically, studies have often evaluated the therapeutic potential of extracts from Cynodon dactylon, the plant from which this compound is isolated, in various animal models for conditions such as osteoarthritis, diabetes, and wound healing wisdomlib.orgijpsjournal.comresearchgate.neteurekaselect.comnih.gov. For instance, methanolic extracts of Cynodon dactylon have demonstrated significant anti-osteoarthritic effects in rat models, indicating a need to isolate and characterize the specific active compounds responsible for these effects wisdomlib.org. Similarly, studies on the antidiabetic properties of Cynodon dactylon extracts in rats have shown reductions in blood glucose levels, suggesting that molecular studies are required to identify the mechanism of action of the plant extract ijpsjournal.comeurekaselect.comijbio.com.

Moving forward, the focus will shift towards employing more sophisticated in vitro and in vivo models specifically tailored to evaluate purified this compound. This includes the use of human-relevant cell lines, organoids, and physiologically relevant animal models that can mimic specific disease states more accurately. Such models will enable detailed pharmacokinetic and pharmacodynamic profiling of this compound, providing crucial data on its absorption, distribution, metabolism, and excretion, as well as its precise biological targets and pathways. The goal is to establish robust preclinical evidence for this compound's therapeutic potential, paving the way for its eventual clinical translation.

Exploration of Novel this compound Derivatives through Chemical Synthesis

The exploration of novel this compound derivatives through chemical synthesis represents a significant future research avenue. While this compound itself possesses bioactive properties, structural modifications can potentially enhance its efficacy, improve its bioavailability, reduce off-target effects, or confer new therapeutic activities. This approach is a cornerstone of modern drug discovery, where lead compounds are systematically modified to optimize their drug-like properties jmchemsci.commdpi.comnih.gov.

Future studies could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule (e.g., the flavonoid core, the glycosidic linkages, or the hydroxyl groups) to understand how structural changes impact its biological activity.

Prodrug Design: Synthesizing prodrugs of this compound that can improve its solubility, stability, or targeted delivery to specific tissues or cells.

Hybrid Molecules: Creating hybrid molecules by conjugating this compound with other known bioactive compounds to achieve synergistic effects or multi-target modulation.

Green Chemistry Approaches: Developing environmentally friendly and sustainable synthetic routes for this compound derivatives, minimizing waste and energy consumption.

The synthesis of novel derivatives will leverage advanced synthetic methodologies, including multicomponent reactions and targeted functionalization, to generate diverse chemical libraries for high-throughput screening.

Application of Multi-Omics Technologies in this compound Research

The application of multi-omics technologies is poised to revolutionize this compound research by providing comprehensive insights into its molecular mechanisms of action. Multi-omics approaches integrate data from various high-throughput platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to offer a holistic view of biological systems researchgate.netmdpi.comgenome.govfrontiersin.org.

For this compound, future research will involve:

Target Identification: Utilizing proteomics and interactomics to identify the specific proteins and cellular pathways that this compound directly interacts with or modulates.

Mechanism Elucidation: Employing transcriptomics and metabolomics to understand the global gene expression changes and metabolic shifts induced by this compound treatment in cellular and in vivo models. This can reveal the intricate biological networks influenced by this compound researchgate.net.

Biomarker Discovery: Identifying molecular signatures (e.g., specific genes, proteins, or metabolites) that serve as biomarkers for this compound's efficacy or potential therapeutic applications.

Personalized Medicine: Exploring how this compound's effects might vary across different genetic backgrounds or disease subtypes by integrating multi-omics data from diverse populations.

The integration of these vast datasets will require advanced bioinformatics and computational tools, including machine learning, to uncover complex biological networks and potential drug targets researchgate.netfrontiersin.org.

Sustainable Production and Bioreactor Cultivation of this compound

Ensuring a sustainable and scalable supply of this compound is a critical future direction, particularly given its natural origin. Traditional extraction from plants can be resource-intensive and environmentally impactful. Bioreactor cultivation of plant cells or microbial systems offers a promising eco-sustainable alternative for the large-scale production of valuable secondary metabolites like this compound researchgate.netmdpi-res.comnih.gov.

Future research in this area will focus on:

Optimizing Cell Culture Conditions: Developing and refining plant cell suspension cultures of this compound-producing plants (e.g., Cynodon dactylon) in bioreactors to maximize this compound yield and purity. This involves optimizing parameters such as nutrient media, aeration, pH, temperature, and light conditions researchgate.netnih.govmdpi.com.

Genetic Engineering and Metabolic Pathway Engineering: Exploring genetic engineering strategies to enhance this compound biosynthesis in plant cell cultures or even heterologous hosts (e.g., yeast or bacteria). This could involve identifying and overexpressing key enzymes in the this compound biosynthetic pathway or silencing competing pathways.

Bioprocess Scale-Up: Developing efficient and cost-effective large-scale bioreactor systems for industrial production, addressing challenges related to biomass accumulation, metabolite stability, and downstream processing researchgate.net.

Synthetic Biology Approaches: Investigating the possibility of synthesizing this compound or its precursors using synthetic biology platforms, potentially leading to more controlled and efficient production methods.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming drug discovery and will play a pivotal role in accelerating this compound research gubra.dkprseducationaltrust.commdpi.comnih.govroche.com. These technologies can analyze vast amounts of data, predict molecular properties, and optimize experimental designs, significantly reducing the time and cost associated with traditional research methods.

For this compound, future applications of AI and ML include:

Virtual Screening and Target Prediction: Using AI algorithms to screen large chemical libraries for compounds that interact with this compound's identified targets or to predict novel targets for this compound based on its chemical structure and known bioactivities gubra.dknih.gov.

Molecular Property Prediction: Predicting this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, solubility, stability, and potential off-target effects, guiding the design of derivatives and preclinical studies mdpi.comijpp.com.